L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- - 115044-69-4

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl-

Catalog Number: EVT-243292
CAS Number: 115044-69-4
Molecular Formula: C₁₀₃H₁₈₅N₃₁O₂₄S
Molecular Weight: 2273.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CaMKII fragment 290-309 is a synthetic peptide derived from the autoinhibitory domain of the α-subunit of CaMKII. [, , ] This fragment encompasses the calmodulin (CaM)-binding domain of the kinase, a region crucial for its regulation. [, , ] CaMKII, a ubiquitous serine/threonine protein kinase, plays a crucial role in various cellular processes, including synaptic plasticity, learning, and memory. [, ]

The peptide acts as a potent and specific inhibitor of CaMKII activity by mimicking the autoinhibitory action of the kinase's own regulatory domain. [, ] It competes with CaM for binding to the kinase, thereby preventing its activation and subsequent phosphorylation of downstream targets. [, , ]

Synthesis Analysis

The synthesis of CaMKII fragment 290-309 is typically achieved through solid-phase peptide synthesis (SPPS) methodologies. [] SPPS allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process involves cycles of deprotection, coupling, and washing steps, ultimately leading to the synthesis of the desired peptide sequence. []

Molecular Structure Analysis

The molecular structure of CaMKII fragment 290-309 bound to CaM has been elucidated through X-ray crystallography. [] The structure reveals that the peptide adopts an α-helical conformation upon binding to CaM. [] This interaction is stabilized by a combination of hydrophobic and electrostatic interactions. Notably, several key residues within the peptide make specific contacts with residues in the hydrophobic pockets of CaM. []

The structural insights gained from crystallographic studies have provided a molecular basis for understanding the inhibitory action of CaMKII fragment 290-309. By mimicking the interaction between CaM and the autoinhibitory domain of CaMKII, the peptide effectively blocks the binding of CaM to the kinase, preventing its activation. []

Mechanism of Action

CaMKII fragment 290-309 functions as a competitive inhibitor of CaMKII by mimicking the autoinhibitory domain of the kinase. [, ] In its inactive state, CaMKII exists in a closed conformation, with the autoinhibitory domain blocking the catalytic site. [, ] Binding of Ca2+/CaM to the regulatory domain displaces the autoinhibitory domain, exposing the catalytic site and enabling kinase activity. [, ]

CaMKII fragment 290-309 competes with Ca2+/CaM for binding to the regulatory domain of CaMKII. [, ] By binding to the kinase, the peptide prevents Ca2+/CaM from associating and activating the enzyme. This inhibitory action is specific to CaMKII, as the peptide does not interfere with the activity of other kinases. [, ]

Applications
  • Investigating CaMKII signaling pathways: The peptide has been used to dissect the involvement of CaMKII in various signaling pathways. By inhibiting CaMKII activity, researchers can assess the downstream consequences on cellular processes, such as gene expression, protein phosphorylation, and ion channel activity. [, , , , , , ]
  • Elucidating CaMKII function in disease models: Dysregulation of CaMKII activity has been implicated in various diseases, including cardiac hypertrophy, Alzheimer's disease, and cancer. [, , , , ] CaMKII fragment 290-309 has been employed to investigate the contribution of CaMKII to disease pathogenesis and to explore its potential as a therapeutic target.
  • Validating CaMKII as a drug target: The effectiveness of CaMKII fragment 290-309 in inhibiting CaMKII activity has provided further validation for targeting this kinase for therapeutic purposes. The peptide has served as a starting point for the development of more potent and drug-like CaMKII inhibitors. []

Real-world examples:

  • In a study on cardiac hypertrophy, CaMKII fragment 290-309 was used to demonstrate the role of CaMKII in the development of cardiac hypertrophy induced by endothelin-1. []
  • In Alzheimer's disease research, the peptide has been utilized to study the contribution of CaMKII to tau phosphorylation, a key event in the formation of neurofibrillary tangles. []
Future Directions
  • Developing more potent and selective inhibitors: Despite its utility, CaMKII fragment 290-309 has limitations, including its relatively low potency and potential off-target effects. Developing more potent and selective inhibitors with improved pharmacological properties would be highly beneficial for research and therapeutic applications. []
  • Investigating the role of specific CaMKII isoforms: CaMKII exists in different isoforms with distinct tissue distributions and functions. Further research is needed to develop isoform-specific inhibitors and to elucidate the unique roles of each isoform in health and disease. [, ]
  • Exploring the therapeutic potential of CaMKII inhibitors: The involvement of CaMKII in various diseases suggests that its inhibition could be a promising therapeutic strategy. Further preclinical and clinical studies are warranted to evaluate the safety and efficacy of CaMKII inhibitors in treating diseases such as heart failure, neurodegenerative disorders, and cancer. []

Autocamtide-2

Compound Description: Autocamtide-2 is a synthetic peptide designed based on the amino acid sequence surrounding the autophosphorylation site within the autoinhibitory domain of Ca2+/Calmodulin-dependent protein kinase II (CaMKII) []. It acts as a substrate for CaMKII and exhibits a high affinity for the enzyme [, , ].

Relevance: Autocamtide-2 is structurally related to the Calmodulin-dependent Protein Kinase II fragment 290-309 because it represents a portion of the autoinhibitory domain of CaMKII, specifically the region encompassing the autophosphorylation site. Both the peptide fragment 290-309 and autocamtide-2 interact with the catalytic core of CaMKII, influencing its activity [, , ].

CaMK-(281-309)

Compound Description: CaMK-(281-309) is a synthetic peptide that corresponds to residues 281–309 of CaMKII. This region encompasses the calmodulin-binding domain, the autoinhibitory sequence, and the regulatory autophosphorylation sites of the kinase [, ].

Relevance: CaMK-(281-309) shares a significant portion of its amino acid sequence with Calmodulin-dependent Protein Kinase II fragment 290-309. Both peptides contain the autoinhibitory domain of CaMKII, enabling them to interact with and modulate the enzyme's activity [, ].

AIP (Nonphosphorylatable Autocamtide-2 Analog)

Compound Description: AIP is a synthetic peptide analog of autocamtide-2 that cannot be phosphorylated []. It acts as a potent inhibitor of the active 30-kDa chymotryptic fragment of CaMKII [].

Relevance: AIP is structurally similar to both autocamtide-2 and Calmodulin-dependent Protein Kinase II fragment 290-309. It is designed based on the autocamtide-2 sequence, which in turn corresponds to a region within the CaMKII autoinhibitory domain, also present in fragment 290-309. The similar structures of these compounds enable them to bind to the catalytic core of CaMKII and influence its activity [].

CaMKII(273-302)

Compound Description: CaMKII(273-302) is an inhibitory peptide derived from the regulatory domain of CaMKII [].

Relevance: This peptide fragment overlaps significantly with Calmodulin-dependent Protein Kinase II fragment 290-309, encompassing a portion of the autoinhibitory domain. Both peptides can bind to and inhibit CaMKII activity due to their structural similarity [].

CKII(296-312) and CKII(290-314)

Compound Description: These are synthetic peptides corresponding to specific segments within the calmodulin-binding domain of CaMKIIα []. They are used to study the mechanism of calmodulin trapping by CaMKII.

Relevance: CKII(296-312) and CKII(290-314) overlap partially with the Calmodulin-dependent Protein Kinase II fragment 290-309. This overlap highlights their shared structural features within the calmodulin-binding domain and their ability to influence calmodulin binding to the kinase [].

Properties

CAS Number

115044-69-4

Product Name

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl-

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

Molecular Formula

C₁₀₃H₁₈₅N₃₁O₂₄S

Molecular Weight

2273.83

InChI

InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115)/t58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,80-,81-,82-/m0/s1

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.